molecular formula C11H10N2O3 B13660578 2-Amino-5-methoxyquinoline-3-carboxylic acid

2-Amino-5-methoxyquinoline-3-carboxylic acid

Cat. No.: B13660578
M. Wt: 218.21 g/mol
InChI Key: RFKMJKBNGHIKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methoxyquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₀N₂O₃. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. This compound is of particular interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methoxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of a base. Another method involves the Pfitzinger reaction, where isatin reacts with an amine in the presence of a base to form the quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-5-methoxyquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: This compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoquinoline-3-carboxylic acid
  • 5-Methoxyquinoline-3-carboxylic acid
  • 2-Amino-6-methoxyquinoline-3-carboxylic acid

Uniqueness

2-Amino-5-methoxyquinoline-3-carboxylic acid is unique due to the presence of both amino and methoxy groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to other similar compounds.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-amino-5-methoxyquinoline-3-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-16-9-4-2-3-8-6(9)5-7(11(14)15)10(12)13-8/h2-5H,1H3,(H2,12,13)(H,14,15)

InChI Key

RFKMJKBNGHIKFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC(=C(C=C21)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.